![molecular formula C16H10N8O4S2 B12575338 4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid CAS No. 195609-94-0](/img/structure/B12575338.png)
4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide linkage connecting two tetrazole rings, which are further attached to benzoic acid moieties. The presence of tetrazole rings and disulfide bonds makes it an interesting subject for research in materials science and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Disulfide Bond Formation: The disulfide linkage is introduced by oxidizing thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.
Attachment to Benzoic Acid: The final step involves coupling the tetrazole-disulfide intermediate with benzoic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反应分析
Types of Reactions
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Reagents: EDCI, DMAP.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted tetrazoles.
科学研究应用
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid has several scientific research applications:
Materials Science: It is used as a linker in the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry: The compound’s unique structure allows it to form stable complexes with various metal ions, making it useful in studying coordination chemistry.
Biological Applications: The tetrazole rings and disulfide bonds can interact with biological molecules, potentially leading to applications in drug delivery and molecular recognition.
作用机制
The mechanism of action of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid involves its ability to form stable complexes with metal ions. The tetrazole rings and disulfide bonds provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the properties of the metal ions and the overall complex, leading to various applications in materials science and coordination chemistry .
相似化合物的比较
Similar Compounds
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid: Unique due to its disulfide linkage and tetrazole rings.
4,4’-{Diethynylanthracene-9,10-diyl}dibenzoic acid: Features ethynyl groups instead of disulfide bonds.
4,4’-{1,2-Diphenylethene-1,2-diyl}dibenzoic acid: Contains diphenylethene moieties instead of tetrazole rings.
属性
CAS 编号 |
195609-94-0 |
|---|---|
分子式 |
C16H10N8O4S2 |
分子量 |
442.4 g/mol |
IUPAC 名称 |
4-[5-[[1-(4-carboxyphenyl)tetrazol-5-yl]disulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N8O4S2/c25-13(26)9-1-5-11(6-2-9)23-15(17-19-21-23)29-30-16-18-20-22-24(16)12-7-3-10(4-8-12)14(27)28/h1-8H,(H,25,26)(H,27,28) |
InChI 键 |
AGWXWFSOKUYDRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SSC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


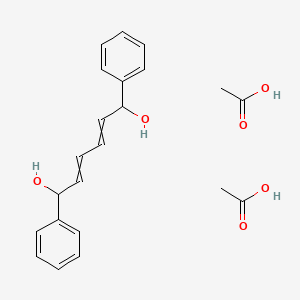

![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

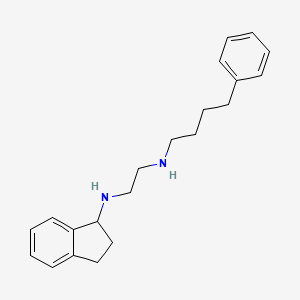

![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
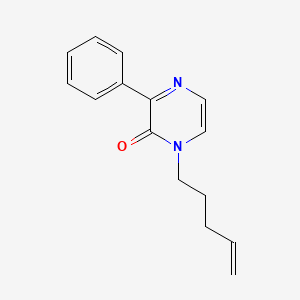
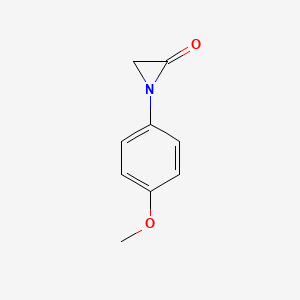
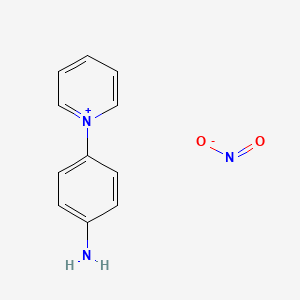
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
